(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate
Overview
Description
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate is a chiral carbamate compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a benzyl group, an isopropylamino group, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves the reaction of an appropriate amine with a benzyl chloroformate or a similar carbamoylating agent. One common method is the reaction of (S)-1-(isopropylamino)-3-methyl-1-oxobutan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product after purification .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves continuous flow processes that utilize carbon dioxide and amines. These methods are environmentally friendly and efficient, reducing reaction times and minimizing waste. The use of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or alcohols from the carbamate.
Substitution: Nucleophilic substitution reactions can replace the benzyl or isopropylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve mild temperatures and organic solvents .
Major Products
Major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, and in the synthesis of polyurethanes
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction often involves hydrogen bonding and π–π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate include other carbamate derivatives such as:
- Benzyl carbamate
- Isopropyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
What sets this compound apart is its chiral center and the specific combination of functional groups, which confer unique reactivity and biological activity. This compound’s ability to interact with biological targets through specific binding interactions makes it a valuable molecule in medicinal chemistry and drug design .
Properties
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBXZWQERAUACZ-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743964 | |
Record name | Benzyl {(2S)-3-methyl-1-oxo-1-[(propan-2-yl)amino]butan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61274-16-6 | |
Record name | Benzyl {(2S)-3-methyl-1-oxo-1-[(propan-2-yl)amino]butan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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